Isomeric Ring System Replacement: A2A Antagonist Core Scaffold Advantage
The [1,2,4]triazolo[1,5-a]pyrazine nucleus is isomeric with the [1,2,4]triazolo[1,5-c]pyrimidine core found in a series of known adenosine A2A receptor antagonists. Replacement of the triazolopyrimidine core with the triazolopyrazine isomeric system has been demonstrated in prior studies to improve target affinity, selectivity, and in vivo activity [1]. This paper describes a novel synthetic route to A2A antagonists containing the triazolopyrazine nucleus, enabling further optimization of this therapeutically relevant scaffold [1].
| Evidence Dimension | Pharmacological property improvement upon isomeric core replacement |
|---|---|
| Target Compound Data | [1,2,4]Triazolo[1,5-a]pyrazine core |
| Comparator Or Baseline | [1,2,4]Triazolo[1,5-c]pyrimidine core (isomeric ring system) |
| Quantified Difference | Qualitative improvement reported in target affinity, selectivity, and in vivo activity (specific Ki/IC₅₀ values not provided in abstract) |
| Conditions | A2A receptor antagonist pharmacology; prior studies referenced within the publication |
Why This Matters
Demonstrates that the specific isomeric arrangement of the [1,2,4]triazolo[1,5-a]pyrazine ring system yields pharmacological advantages not achievable with the isomeric triazolopyrimidine core.
- [1] Dowling JE, Vessels JT, Haque S, et al. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorg Med Chem Lett. 2005;15(21):4809-4813. View Source
